

Spectroscopic Profile of Hexane-1,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexane-1,6-diol, a versatile diol used in various chemical syntheses. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and materials science by providing key spectral data and the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for hexane-1,6-diol, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

Functional Group	Vibrational Mode	**Wavenumber (cm ⁻¹) **	Intensity
O-H	Stretching (Hydrogen-bonded)	3500-3200	Strong, Broad
C-H	Stretching (sp ³)	2960-2850	Strong
C-O	Stretching	1260-1050	Strong

Table 1: Key IR absorption bands for hexane-1,6-diol.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
HO-CH ₂ -(CH ₂) ₄ -CH ₂ -OH	~3.6	Triplet	4H
HO-CH ₂ -CH ₂ -(CH ₂) ₂ -CH ₂ -CH ₂ -OH	~1.5	Quintet	4H
HO-(CH ₂) ₂ -CH ₂ -CH ₂ -(CH ₂) ₂ -OH	~1.4	Multiplet	4H
HO-(CH ₂) ₆ -OH	Variable	Singlet (broad)	2H

Table 2: ¹H NMR spectral data for hexane-1,6-diol. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR (Carbon-13 NMR)

Carbon Assignment	Chemical Shift (δ, ppm)
CH ₂ -OH	~62
CH ₂ -CH ₂ -OH	~32
CH ₂ -CH ₂ -CH ₂ -	~25

Table 3: ¹³C NMR spectral data for hexane-1,6-diol. Due to the symmetry of the molecule, only three distinct carbon signals are observed.[3][4]

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
118	Low	$[M]^+$ (Molecular Ion)
100	Moderate	$[M - H_2O]^+$
82	High	$[M - 2H_2O]^+$
70	High	$[C_5H_{10}]^+$
55	Very High	$[C_4H_7]^+$
42	Very High	$[C_3H_6]^+$

Table 4: Key mass spectral fragmentation data for hexane-1,6-diol under electron ionization (EI).[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

A Fourier Transform Infrared (FTIR) spectrometer is typically used for the analysis of hexane-1,6-diol.

Sample Preparation:

- **Neat (Liquid):** As hexane-1,6-diol is a solid at room temperature (melting point $\sim 42-45^\circ\text{C}$), it can be gently heated to its molten state and a thin film prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[\[7\]](#)
- **KBr Pellet (Solid):** A small amount of solid hexane-1,6-diol is ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Attenuated Total Reflectance (ATR):** A small amount of the solid or molten sample is placed directly onto the ATR crystal.[\[8\]](#)

Data Acquisition:

- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
- The prepared sample is placed in the instrument's sample compartment.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .^[2]
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of hexane-1,6-diol is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).

Data Acquisition (^1H and ^{13}C NMR):

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a single pulse experiment is typically performed to acquire the spectrum.
- For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to obtain a spectrum with singlet peaks for each unique carbon atom.
- The acquired data is Fourier transformed and phase corrected to obtain the final NMR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is

a common ionization technique for GC-MS.[5]

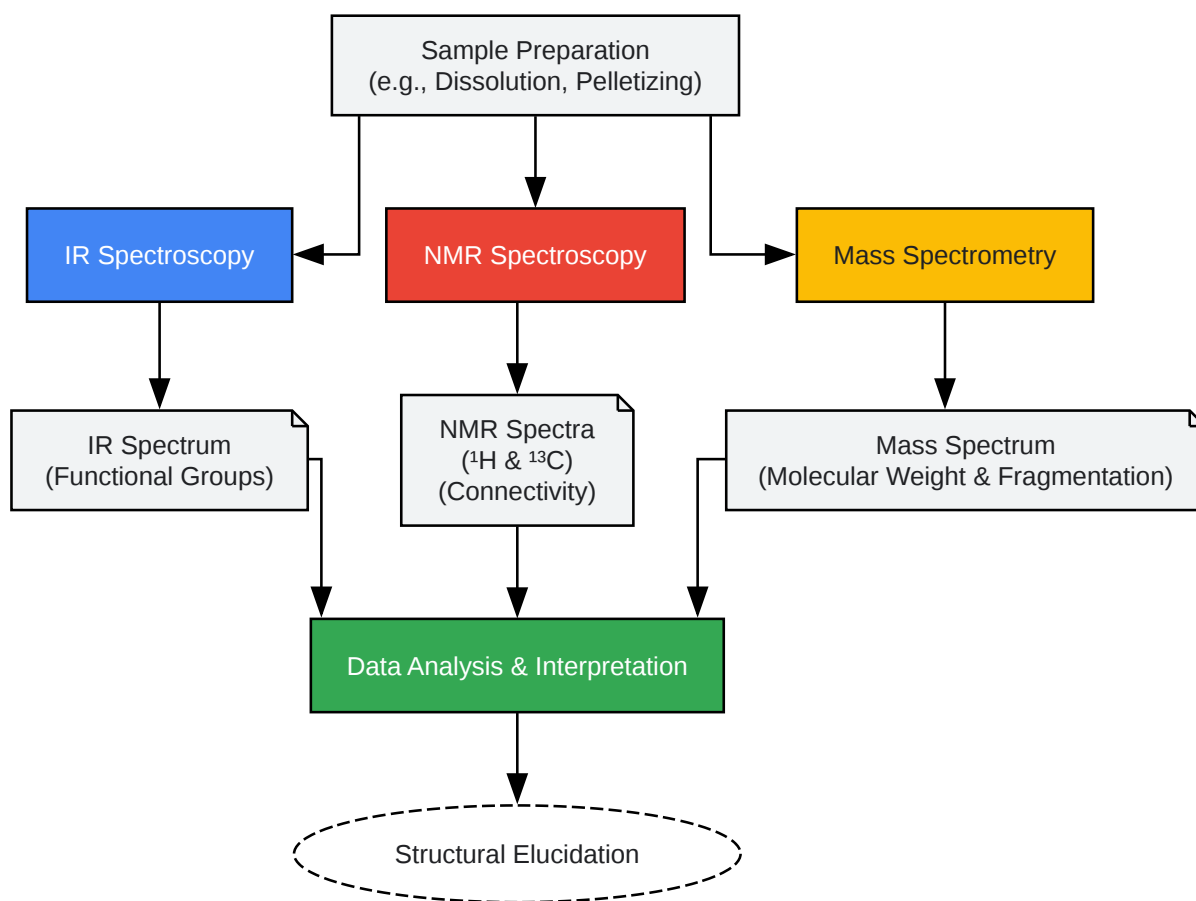
- Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer. Electrospray Ionization (ESI) is often used for direct infusion.[9]

Data Acquisition (using EI):

- A small amount of the sample is introduced into the ion source.
- The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like hexane-1,6-diol.



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Caption: General workflow for spectroscopic analysis.

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